molecular formula C12H16N2O3 B1526829 3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one CAS No. 1270657-25-4

3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one

Cat. No. B1526829
M. Wt: 236.27 g/mol
InChI Key: DXXWKMVVFMZFLR-UHFFFAOYSA-N
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Description

“3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one” is a compound with the CAS Number: 1270657-25-4 . It has a molecular weight of 236.27 . The IUPAC name for this compound is 3-amino-1-(3,5-dimethoxyphenyl)-2-pyrrolidinone .


Molecular Structure Analysis

The molecular formula of “3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one” is C12H16N2O3 . The InChI code for this compound is 1S/C12H16N2O3/c1-16-9-5-8(6-10(7-9)17-2)14-4-3-11(13)12(14)15/h5-7,11H,3-4,13H2,1-2H3 .

Scientific Research Applications

Synthesis of Complex Organic Compounds

Research has explored the synthesis of complex organic compounds using derivatives similar to 3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one. For instance, the development of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine as a key intermediate in preparing premafloxacin, an antibiotic, highlights the significance of pyrrolidinone derivatives in synthesizing biologically active molecules (Fleck et al., 2003). Similarly, the synthesis and characterization of new biologically active pyrrolo[2,3-b]pyridine scaffolds indicate the role of pyrrolidin-2-one derivatives in developing compounds with potential therapeutic applications (Sroor, 2019).

Catalysis and Reaction Mechanisms

Pyrrolidin-2-one derivatives have been used as catalysts and intermediates in various chemical reactions. For example, the use of ammonium chloride-promoted four-component synthesis of pyrrolo[3,4-b]pyridin-5-one showcases the utility of pyrrolidin-2-one in facilitating complex chemical transformations (Janvier et al., 2002). Furthermore, the synthesis of pyrrolizidines and indolizidines through multicomponent 1,3-dipolar cycloaddition of azomethine ylides emphasizes the versatility of pyrrolidin-2-one derivatives in constructing cyclic and polycyclic structures (Nájera & Sansano, 2018).

Material Science Applications

In material science, pyrrolidin-2-one derivatives have been explored for their potential applications in developing new materials. For instance, soluble polyimides based on a novel pyridine-containing diamine and various aromatic dianhydrides demonstrate the importance of pyrrolidin-2-one derivatives in synthesizing high-performance polymers with excellent thermal stability and mechanical properties (Yan et al., 2011).

Safety And Hazards

The safety information available indicates that “3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one” has a GHS07 pictogram, and the signal word is "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Future Directions

Pyrrolones and pyrrolidinones, including “3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one”, have been synthesized and most of them have various significant biological activities . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .

properties

IUPAC Name

3-amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-16-9-5-8(6-10(7-9)17-2)14-4-3-11(13)12(14)15/h5-7,11H,3-4,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXWKMVVFMZFLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2CCC(C2=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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